Home > Products > Screening Compounds P6356 > Sarafotoxin S 6c (reduced)
Sarafotoxin S 6c (reduced) - 116495-45-5

Sarafotoxin S 6c (reduced)

Catalog Number: EVT-353939
CAS Number: 116495-45-5
Molecular Formula: C105H153N27O36S5
Molecular Weight: 2519.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sarafotoxin S 6c (reduced) is a polypeptide derived from the venom of the snake Atractaspis engaddensis. It belongs to the sarafotoxin family, which is closely related to endothelins, a group of potent vasoconstrictor peptides. Sarafotoxin S 6c is primarily classified as an agonist for the endothelin B receptor, exhibiting significant biological activity in various physiological processes, including vasoconstriction and modulation of blood pressure.

Source and Classification

Sarafotoxin S 6c is isolated from the venom of Atractaspis engaddensis, a species of snake known for its potent neurotoxic and vasoconstrictive properties. The classification of sarafotoxins falls under the broader category of endothelin-like peptides, which are known to interact with G protein-coupled receptors, specifically the endothelin A and B receptors. Sarafotoxin S 6c is particularly noted for its selective affinity towards the endothelin B receptor subtype, distinguishing it from other members of its family that may have broader receptor interactions .

Synthesis Analysis

The synthesis of sarafotoxin S 6c can be achieved through several methods:

  1. Natural Extraction: The primary method involves extracting the peptide from the venom of Atractaspis engaddensis. This process includes milking the snake for its venom, followed by purification techniques such as high-performance liquid chromatography (HPLC) to isolate sarafotoxin S 6c.
  2. Chemical Synthesis: Solid-phase peptide synthesis (SPPS) is another approach that can be employed to produce sarafotoxin S 6c. This method allows for precise control over the amino acid sequence and modifications, enabling researchers to create analogs with altered properties for specific studies.
  3. Recombinant DNA Technology: Genetic engineering techniques can also be utilized to express sarafotoxin S 6c in suitable host cells, allowing for large-scale production without the need for natural sources.

Technical details regarding these methods emphasize the importance of purification and characterization steps to ensure the biological activity and structural integrity of the synthesized peptide .

Molecular Structure Analysis

Sarafotoxin S 6c has a specific molecular structure characterized by a sequence of amino acids that contributes to its biological function. The primary structure consists of approximately 22 amino acids, with notable features including:

  • Disulfide Bonds: The presence of disulfide bridges between cysteine residues stabilizes the peptide's conformation.
  • Conformational Properties: The three-dimensional structure is crucial for its interaction with receptors, influencing binding affinity and specificity.

Data from structural studies indicate that sarafotoxin S 6c exhibits a compact structure similar to that of endothelins, which is essential for its agonistic activity at endothelin B receptors .

Chemical Reactions Analysis

Sarafotoxin S 6c participates in various chemical reactions primarily through its interaction with receptors:

  1. Receptor Binding: Upon binding to the endothelin B receptor, sarafotoxin S 6c initiates a cascade of intracellular signaling events leading to vasoconstriction.
  2. Signal Transduction: The binding activates G proteins, which subsequently influence pathways such as phospholipase C activation and intracellular calcium mobilization.
  3. Physiological Effects: These reactions culminate in physiological responses including increased blood pressure and modulation of vascular tone.
Mechanism of Action

The mechanism of action for sarafotoxin S 6c involves several key processes:

  1. Receptor Activation: Sarafotoxin S 6c binds selectively to endothelin B receptors on vascular smooth muscle cells.
  2. Intracellular Signaling: This binding activates G protein-coupled pathways, leading to phospholipase C activation and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG).
  3. Calcium Mobilization: The increase in IP3 levels promotes calcium release from intracellular stores, resulting in muscle contraction and vasoconstriction.

Data suggest that this mechanism plays a significant role in regulating vascular resistance and blood pressure during various physiological conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sarafotoxin S 6c include:

Relevant analyses indicate that these properties are crucial for its biological activity and therapeutic potential .

Applications

Sarafotoxin S 6c has several scientific applications:

  1. Pharmacological Research: It serves as a valuable tool in studying endothelin receptor signaling pathways and their implications in cardiovascular diseases.
  2. Vascular Studies: Researchers utilize sarafotoxin S 6c to investigate mechanisms underlying vasoconstriction and blood pressure regulation.
  3. Therapeutic Potential: Understanding its action may lead to developing new treatments for conditions associated with dysregulated endothelin signaling, such as hypertension or heart failure.
Structural Characteristics of Sarafotoxin S6c (Reduced)

Chemical Composition and Formula Analysis

Sarafotoxin S6c is a 21-amino acid peptide with the molecular formula C~105~H~156~N~28~O~34~S~5~ and a molar mass of 2514.86 g/mol in its oxidized form [6] [8]. The primary sequence is characterized by a conserved C-terminal hexapeptide domain (His-Leu-Asp-Ile-Ile-Trp) shared with endothelins, while the N-terminal region exhibits structural distinctions that contribute to receptor subtype selectivity. The reduced form of Sarafotoxin S6c refers to the linear peptide chain lacking the characteristic disulfide bonds, resulting in disruption of its tertiary structure and altered bioactivity. This reduction primarily affects the cysteine residues at positions 1, 3, 11, and 15, which normally form two intramolecular disulfide bridges essential for receptor recognition [1] [10]. The amino acid sequence features hydrophobic residues (Isoleucine, Tryptophan) clustered at the C-terminus, which are critical for receptor docking, and charged residues (Aspartic acid, Histidine) that participate in polar interactions with receptor domains [7] [10].

Table 1: Amino Acid Sequence Comparison of Sarafotoxin S6c and Endothelins

PeptideAmino Acid SequenceSource
Sarafotoxin S6cCys-Ser-Cys-Asp-Lys-Glu-Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-TrpAtractaspis engaddensis venom
Endothelin-1Cys-Ser-Cys-Ser-Ser-Leu-Met-Asp-Lys-Glu-Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-TrpHuman endothelium
Endothelin-3Cys-Thr-Cys-Phe-Thr-Tyr-Lys-Asp-Lys-Glu-Cys-Val-Tyr-Tyr-Cys-His-Leu-Asp-Ile-Ile-TrpHuman endothelium

Disulfide Bond Configuration and Tertiary Structure

The tertiary structure of Sarafotoxin S6c is stabilized by two specific disulfide bonds: Cys¹-Cys¹⁵ and Cys³-Cys¹¹, creating a bicyclic scaffold that constrains the peptide into a defined conformation [1] [6]. This configuration generates an N-terminal loop (residues 1-3, 11-15) and a C-terminal α-helix (residues 9-15) connected by the second disulfide linkage. The reduced form disrupts these critical covalent linkages, resulting in conformational flexibility and loss of structural integrity essential for biological activity. Crystallographic studies of the oxidized form reveal that the disulfide bonds position hydrophobic residues (Ile¹⁹, Ile²⁰, Trp²¹) into a contiguous surface for receptor engagement [7] [10]. The tertiary fold is further stabilized by hydrogen bonding between the backbone amides of the C-terminal helix and hydrophobic clustering of aromatic residues. Disruption of disulfide bonds in the reduced form leads to a 1000-fold decrease in receptor binding affinity due to the inability to maintain this pharmacophoric arrangement [1] [8].

Comparative Structural Homology with Endothelins

Sarafotoxin S6c shares approximately 60% sequence identity with human endothelin-1 and endothelin-3, with the highest conservation in the C-terminal hexapeptide (residues 16-21: -Asp-Ile-Ile-Trp) that mediates receptor activation [1] [10]. This region is 100% identical across endothelins and sarafotoxins, explaining their shared receptor specificity. Structural divergence occurs primarily at the N-terminus and in the first loop region (residues 4-7), where Sarafotoxin S6c contains Lys⁴ and Glu⁵ instead of Ser⁴-Ser⁵ in endothelin-1. These substitutions confer reduced affinity for the Endothelin A receptor subtype [3] [7]. Cryo-EM studies of receptor-bound complexes reveal that both Sarafotoxin S6c and endothelins adopt nearly identical backbone conformations when bound to the Endothelin B receptor, particularly in the positioning of the C-terminal tryptophan (Trp²¹) which inserts into a deep hydrophobic pocket formed by transmembrane domains 3, 4, and 6 [7]. The conserved disulfide pattern maintains equivalent spatial orientation of key functional residues despite sequence variations in non-critical regions.

Conformational Dynamics in Solution (NMR Studies)

Nuclear magnetic resonance (NMR) analyses of Sarafotoxin S6c in aqueous solution reveal significant conformational flexibility, particularly in the reduced form where disulfide constraints are absent [7] [10]. The oxidized peptide exhibits a well-defined α-helix between residues Asp⁸-Leu¹⁷, stabilized by hydrogen bonds between Asp⁸ CO and Leu¹¹ NH, and Val⁹ CO and Asp¹⁴ NH. This helix displays dynamic fluctuations on the nanosecond timescale, with increased mobility toward the N-terminal end. The N-terminal segment (residues 1-7) shows greater flexibility in solution than observed in crystalline states. Reduction of disulfide bonds substantially increases conformational entropy, as evidenced by decreased nuclear Overhauser effect (NOE) contacts and greater amide proton exchange rates. These dynamic properties facilitate receptor interaction by allowing conformational selection upon binding, where the peptide transitions from a heterogeneous ensemble in solution to a single constrained bioactive conformation [10]. The reduced form fails to adopt this receptor-competent state, explaining its diminished biological activity.

Post-Translational Modifications and Isoform Variability

Sarafotoxin S6c is synthesized as a multi-copy precursor protein containing five copies of the S6c isoform interspersed with spacer sequences [6] [10]. Proteolytic processing involves furin-like enzymes cleaving at paired basic residues (Lys-Arg or Arg-Arg) to release the mature peptide. Unlike mammalian endothelins, Sarafotoxin S6c lacks C-terminal truncation variants but exists in four naturally occurring isoforms (S6a-d) with minor sequence variations. The S6c isoform contains Asp⁴ and Lys⁵, distinguishing it from S6b (Glu⁴, Lys⁵) and S6a (Glu⁴, Asn⁵) [1] [8]. These variations occur predominantly at positions 2, 4, and 5 in the N-terminal region, modulating receptor selectivity rather than overall structure. Post-synthetic modifications are limited to disulfide bond formation and C-terminal amidation, the latter being absent in Sarafotoxin S6c but present in some endothelin isoforms. The precursor organization in Atractaspis venom glands enables high-yield production of multiple isoforms through differential processing of a single transcript, contrasting with the single-copy gene organization of mammalian endothelins [6] [10].

Table 2: Isoform Variability in Sarafotoxins

IsoformResidue 2Residue 4Residue 5Receptor Selectivity
Sarafotoxin S6aSerGluAsnDual ETA/ETB
Sarafotoxin S6bSerGluLysDual ETA/ETB
Sarafotoxin S6cSerAspLysETB-selective
Sarafotoxin S6dProGluLysDual ETA/ETB

Properties

CAS Number

116495-45-5

Product Name

Sarafotoxin S 6c (reduced)

IUPAC Name

(4S)-5-[[(2R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C105H153N27O36S5

Molecular Weight

2519.8 g/mol

InChI

InChI=1S/C103H151N27O37S5/c1-10-46(6)80(100(163)123-67(103(166)167)30-50-37-109-54-19-15-14-18-52(50)54)128-99(162)79(45(4)5)127-95(158)66(36-78(144)145)120-85(148)55(20-23-71(105)133)112-90(153)61(31-51-38-108-43-110-51)117-97(160)69(41-170)125-89(152)60(29-49-16-12-11-13-17-49)116-91(154)62(32-72(106)134)118-88(151)59(28-44(2)3)115-96(159)68(40-169)124-86(149)57(22-25-75(138)139)111-84(147)56(21-24-74(136)137)113-94(157)65(35-77(142)143)122-101(164)82(48(8)132)130-87(150)58(26-27-172-9)114-93(156)64(34-76(140)141)121-92(155)63(33-73(107)135)119-98(161)70(42-171)126-102(165)81(47(7)131)129-83(146)53(104)39-168/h11-19,37-38,43-48,53,55-70,79-82,109,131-132,168-171H,10,20-36,39-42,104H2,1-9H3,(H2,105,133)(H2,106,134)(H2,107,135)(H,108,110)(H,111,147)(H,112,153)(H,113,157)(H,114,156)(H,115,159)(H,116,154)(H,117,160)(H,118,151)(H,119,161)(H,120,148)(H,121,155)(H,122,164)(H,123,163)(H,124,149)(H,125,152)(H,126,165)(H,127,158)(H,128,162)(H,129,146)(H,130,150)(H,136,137)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,166,167)/t46-,47+,48+,53-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,79-,80-,81-,82-/m0/s1

InChI Key

NBWXJBFLULMNEY-JHOSIGDNSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CS)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CS)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CS)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CS)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CS)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CS)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.